3-Amino-3-(4-methylpiperazino)acrylonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

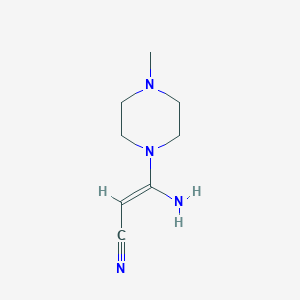

3-Amino-3-(4-methylpiperazino)acrylonitrile is a chemical compound with the molecular formula C8H14N4 and a molecular weight of 166.23 g/mol . It is primarily used in proteomics research and is known for its unique structure, which includes an amino group, a piperazine ring, and an acrylonitrile moiety .

Vorbereitungsmethoden

The synthesis of 3-Amino-3-(4-methylpiperazino)acrylonitrile typically involves the reaction of 4-methylpiperazine with acrylonitrile under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and requires careful control of temperature and reaction time to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet research-grade standards .

Analyse Chemischer Reaktionen

3-Amino-3-(4-methylpiperazino)acrylonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitrile oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

Wissenschaftliche Forschungsanwendungen

Polymer Research

Use as a Comonomer

One of the primary applications of 3-Amino-3-(4-methylpiperazino)acrylonitrile is as a comonomer in the formulation of high molecular weight polyacrylonitrile (PAN). This application enhances the stability and properties of the resulting polymers. The addition of this compound significantly improves the stabilization of polyacrylonitrile, evidenced by:

- Lower Initiation Temperature: The compound facilitates polymerization at lower temperatures.

- Broader Exothermic Peak: Differential Scanning Calorimetry (DSC) studies show a broader exothermic peak, indicating improved thermal properties.

- Enhanced Stability: Fourier Transform Infrared Spectroscopy (FTIR) and X-ray Diffraction (XRD) analyses reveal a larger extent of stabilization compared to traditional formulations.

Medicinal Chemistry

Potential Pharmacological Applications

The structural characteristics of this compound suggest its potential in drug development. The presence of both an amino group and a piperazine ring contributes to its biological activity. Research indicates that compounds with similar structures exhibit various biological activities, including antimicrobial and anticancer properties .

Case Studies

- Synthesis of Bioactive Compounds: The compound has been utilized in the synthesis of bioactive molecules, demonstrating its versatility in organic synthesis and medicinal chemistry.

- Pharmacodynamics Studies: Investigations into its interactions with biological systems are crucial for understanding its pharmacodynamics and pharmacokinetics, which may lead to new therapeutic agents .

Environmental Applications

While not extensively documented, preliminary studies suggest that this compound may have applications in environmental science, particularly in developing materials that can assist in pollutant degradation or capture due to its chemical reactivity.

Summary Table of Applications

| Application Area | Description | Key Findings/Outcomes |

|---|---|---|

| Polymer Research | Used as a comonomer in polyacrylonitrile formulations | Improved thermal stability; lower initiation temperature |

| Medicinal Chemistry | Potential for drug development and synthesis of bioactive compounds | Exhibits antimicrobial and anticancer properties |

| Environmental Science | Possible use in pollutant degradation materials | Preliminary studies indicate reactivity for environmental applications |

Wirkmechanismus

The mechanism of action of 3-Amino-3-(4-methylpiperazino)acrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

3-Amino-3-(4-methylpiperazino)acrylonitrile can be compared with other similar compounds, such as:

3-Amino-3-(4-ethylpiperazino)acrylonitrile: Similar structure but with an ethyl group instead of a methyl group.

3-Amino-3-(4-phenylpiperazino)acrylonitrile: Contains a phenyl group, leading to different chemical properties and applications.

3-Amino-3-(4-methylpiperidino)acrylonitrile: Features a piperidine ring instead of a piperazine ring, affecting its reactivity and biological activity.

Biologische Aktivität

3-Amino-3-(4-methylpiperazino)acrylonitrile (CAS Number: 136062-62-9) is a compound characterized by the presence of an amino group and a piperazine derivative linked to an acrylonitrile moiety. Its molecular formula is C₈H₁₄N₄, with a molecular weight of 166.23 g/mol. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry.

Structure and Properties

The structure of this compound includes:

- An amino group (-NH₂)

- A piperazine ring , which is known for its psychoactive properties

- A nitrile functional group (-C≡N)

This unique combination of functional groups enhances its reactivity and biological profile, making it a valuable compound in drug design and synthesis.

Antitumor Activity

Research indicates that this compound exhibits potential antitumor activity. Some derivatives of similar compounds have shown inhibitory effects on various cancer cell lines, suggesting possible applications in oncology. For instance, studies have demonstrated that certain piperazine derivatives can inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Compounds related to this compound have been reported to possess antimicrobial activity against a range of pathogens. This activity may be attributed to the structural features that allow interaction with microbial membranes or essential metabolic pathways .

Central Nervous System (CNS) Activity

The piperazine moiety in the compound is known for its psychoactive properties, indicating that it may interact with neurotransmitter systems. Preliminary studies suggest that this compound could act as a modulator of neurotransmitter receptors, impacting mood and cognitive functions .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, typically involving multi-step organic reactions that utilize readily available starting materials. These methods often include:

- Radical polymerization in mixed solvents like dimethyl sulfoxide (DMSO) and deionized water.

- Reactions with amines to form the piperazine derivative .

Case Studies

- Antitumor Efficacy : A study focusing on the antitumor effects of piperazine derivatives highlighted the ability of these compounds to induce apoptosis in cancer cells, with IC50 values indicating effective concentrations for therapeutic applications .

- Antimicrobial Activity : Another research effort demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) showing effectiveness comparable to standard antibiotics .

Comparative Analysis of Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Methylpiperazine | Piperazine structure | CNS activity |

| 3-Aminopropionitrile | Amino and nitrile groups | Antimicrobial |

| 1-(4-Methylpiperazinyl)-2-propanone | Piperazine ring with carbonyl | Antitumor |

| N-(4-Methylpiperazinyl)acetamide | Acetamide linked to piperazine | Analgesic properties |

Eigenschaften

IUPAC Name |

(E)-3-amino-3-(4-methylpiperazin-1-yl)prop-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4/c1-11-4-6-12(7-5-11)8(10)2-3-9/h2H,4-7,10H2,1H3/b8-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRAOYISBLEJMN-KRXBUXKQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=CC#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)/C(=C/C#N)/N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.